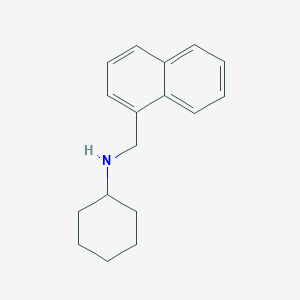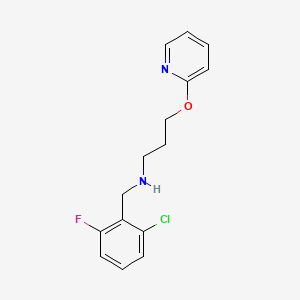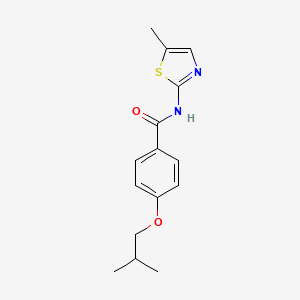amino}thiophene-2-carboxylic acid](/img/structure/B12491050.png)
3-{[(3-Chlorophenyl)sulfonyl](methyl)amino}thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N-methyl-3-chlorobenzenesulfonamido)thiophene-2-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(N-methyl-3-chlorobenzenesulfonamido)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring followed by the introduction of the sulfonamide group. The process may involve:
Formation of Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of Sulfonamide Group: The sulfonamide group can be introduced via sulfonation reactions, where a sulfonyl chloride reacts with an amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency .
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
3-(N-methyl-3-chlorobenzenesulfonamido)thiophene-2-carboxylic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(N-methyl-3-chlorobenzenesulfonamido)thiophene-2-carboxylic acid involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Comparison:
Propiedades
Fórmula molecular |
C12H10ClNO4S2 |
|---|---|
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
3-[(3-chlorophenyl)sulfonyl-methylamino]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO4S2/c1-14(10-5-6-19-11(10)12(15)16)20(17,18)9-4-2-3-8(13)7-9/h2-7H,1H3,(H,15,16) |
Clave InChI |
HZMHZSNRDLGEJX-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=C(SC=C1)C(=O)O)S(=O)(=O)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(furan-2-ylmethyl)amino]-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol](/img/structure/B12490970.png)
![Ethyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12490971.png)
![2,7-diamino-4-[4-(benzyloxy)-3-methoxyphenyl]-4H-chromene-3-carbonitrile](/img/structure/B12490972.png)

![4-ethoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12490977.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B12490978.png)
![2-[(4-Bromobenzyl)sulfanyl]-5-nitropyridine](/img/structure/B12490981.png)

![3,7,7-trimethyl-1-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12491000.png)
![Ethyl 3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12491012.png)
![1-[2-deoxy-3-O-(phenylcarbonyl)-beta-D-threo-pentofuranosyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12491019.png)

![4-(2,5-dimethoxyphenyl)-3-methyl-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B12491038.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12491048.png)
